molecular formula C22H14N2O4 B13817931 4-Biphenylcarboxylic acid, 7-nitro-8-quinolyl ester CAS No. 29002-03-7

4-Biphenylcarboxylic acid, 7-nitro-8-quinolyl ester

Cat. No.: B13817931
CAS No.: 29002-03-7
M. Wt: 370.4 g/mol
InChI Key: OTPVYUAUGOPUMD-UHFFFAOYSA-N
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Description

4-Biphenylcarboxylic acid, 7-nitro-8-quinolyl ester is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Biphenylcarboxylic acid, 7-nitro-8-quinolyl ester typically involves the esterification of 4-biphenylcarboxylic acid with 7-nitro-8-quinolyl alcohol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Solvent extraction and recrystallization are commonly used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-Biphenylcarboxylic acid, 7-nitro-8-quinolyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Biphenylcarboxylic acid, 7-nitro-8-quinolyl ester is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe.

    Medicine: Investigated for its potential in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Biphenylcarboxylic acid, 7-nitro-8-quinolyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group allows for the formation of covalent bonds with target proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    4-Biphenylcarboxylic acid, 7-nitro-8-quinolyl ester: Known for its unique ester and nitro groups.

    4-Biphenylcarboxylic acid, 7-amino-8-quinolyl ester: Similar structure but with an amino group instead of a nitro group.

    4-Biphenylcarboxylic acid, 7-hydroxy-8-quinolyl ester: Contains a hydroxy group, offering different reactivity.

Uniqueness

This compound is unique due to its combination of a nitro group and an ester group, which provides distinct reactivity and potential for forming diverse chemical products .

Properties

CAS No.

29002-03-7

Molecular Formula

C22H14N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

(7-nitroquinolin-8-yl) 4-phenylbenzoate

InChI

InChI=1S/C22H14N2O4/c25-22(18-10-8-16(9-11-18)15-5-2-1-3-6-15)28-21-19(24(26)27)13-12-17-7-4-14-23-20(17)21/h1-14H

InChI Key

OTPVYUAUGOPUMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=C(C=CC4=C3N=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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